molecular formula C27H21N3S B14424423 2-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-YL)-10H-phenothiazine CAS No. 81103-05-1

2-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-YL)-10H-phenothiazine

Cat. No.: B14424423
CAS No.: 81103-05-1
M. Wt: 419.5 g/mol
InChI Key: GUECEPSWNTTZAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-YL)-10H-phenothiazine is a complex organic compound that combines the structural features of both pyrazole and phenothiazine

Preparation Methods

The synthesis of 2-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-YL)-10H-phenothiazine typically involves the reaction of 1,5-diphenyl-4,5-dihydro-1H-pyrazole with phenothiazine under specific conditions. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

2-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-YL)-10H-phenothiazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential applications as a pharmaceutical agent due to its unique structural features. It may also be used in the development of new materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 2-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-YL)-10H-phenothiazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-YL)-10H-phenothiazine can be compared with other similar compounds, such as 1,5-diphenyl-4,5-dihydro-1H-pyrazole and phenothiazine derivatives. These compounds share some structural similarities but differ in their chemical properties and potential applications. The uniqueness of 2-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-YL)-

Properties

CAS No.

81103-05-1

Molecular Formula

C27H21N3S

Molecular Weight

419.5 g/mol

IUPAC Name

2-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)-10H-phenothiazine

InChI

InChI=1S/C27H21N3S/c1-3-9-19(10-4-1)25-18-23(29-30(25)21-11-5-2-6-12-21)20-15-16-27-24(17-20)28-22-13-7-8-14-26(22)31-27/h1-17,25,28H,18H2

InChI Key

GUECEPSWNTTZAW-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC3=C(C=C2)SC4=CC=CC=C4N3)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.